molecular formula C15H17NO2S B5380111 N-(2-benzylphenyl)ethanesulfonamide

N-(2-benzylphenyl)ethanesulfonamide

Cat. No. B5380111
M. Wt: 275.4 g/mol
InChI Key: VCQBEUGVZZJGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzylphenyl)ethanesulfonamide, commonly known as BZA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZA is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In

Scientific Research Applications

BZA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZA has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are known to cause pain and inflammation. In addition, BZA has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of BZA involves the inhibition of various enzymes and signaling pathways. BZA inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, BZA reduces the production of prostaglandins, which are known to cause pain and inflammation. BZA also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, BZA reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BZA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to cause inflammation. BZA has also been shown to reduce the production of prostaglandins, which are known to cause pain and inflammation. In addition, BZA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

BZA has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form with a high yield. BZA is also stable under normal laboratory conditions and can be stored for extended periods. However, BZA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, BZA has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of BZA. One direction is to investigate the potential of BZA as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of BZA as a treatment for cancer, either as a standalone therapy or in combination with other anti-cancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of BZA, as well as its potential toxicity in vivo.

Synthesis Methods

The synthesis of BZA involves the condensation of 2-benzylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The yield of BZA is typically high, and the compound can be obtained in a pure form.

properties

IUPAC Name

N-(2-benzylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-19(17,18)16-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBEUGVZZJGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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